molecular formula C9H21Cl2N3O B13632114 2-(piperazin-1-yl)-N-propylacetamidedihydrochloride

2-(piperazin-1-yl)-N-propylacetamidedihydrochloride

Katalognummer: B13632114
Molekulargewicht: 258.19 g/mol
InChI-Schlüssel: MHYFDCSYCUEXNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(piperazin-1-yl)-N-propylacetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Analyse Chemischer Reaktionen

Types of Reactions

2-(piperazin-1-yl)-N-propylacetamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(piperazin-1-yl)-N-propylacetamide dihydrochloride include other piperazine derivatives such as:

Uniqueness

What sets 2-(piperazin-1-yl)-N-propylacetamide dihydrochloride apart from other similar compounds is its specific structure, which allows for unique interactions with molecular targets and pathways. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C9H21Cl2N3O

Molekulargewicht

258.19 g/mol

IUPAC-Name

2-piperazin-1-yl-N-propylacetamide;dihydrochloride

InChI

InChI=1S/C9H19N3O.2ClH/c1-2-3-11-9(13)8-12-6-4-10-5-7-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H

InChI-Schlüssel

MHYFDCSYCUEXNV-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(=O)CN1CCNCC1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.